6-Methylheptadecane

Description

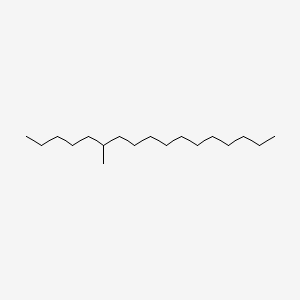

Structure

3D Structure

Properties

CAS No. |

26741-13-9 |

|---|---|

Molecular Formula |

C18H38 |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

6-methylheptadecane |

InChI |

InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-15-17-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |

InChI Key |

RLXHXVUABXKBOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)CCCCC |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of 6 Methylheptadecane

Microbial Sources and Producing Organisms

The biosynthesis of 6-methylheptadecane is not ubiquitous among microorganisms; rather, it is strongly associated with particular lineages, most notably cyanobacteria. This specificity allows it to serve as a chemotaxonomic marker for tracing the presence and activity of these organisms in both modern and ancient ecosystems.

Cyanobacteria are the most significant and well-documented producers of this compound. Research has demonstrated that the distribution of mid-chain branched monomethylalkanes, including 6- and 7-methylheptadecane (B13817674), is a characteristic feature of many cyanobacterial species.

Nodularia spumigena and Aphanizomenon sp. : These are filamentous, bloom-forming cyanobacteria prevalent in brackish water environments, such as the Baltic Sea. Studies of lipid profiles from pure cultures and environmental bloom samples have consistently identified this compound as a component of their hydrocarbon fraction [1, 2]. Its presence, often alongside 7-methylheptadecane, is considered a distinctive signature of these diazotrophic (nitrogen-fixing) cyanobacteria. The relative abundance of these isomers can sometimes vary, but their co-occurrence is a strong indicator of cyanobacterial input.

The production of this compound by such ecologically significant cyanobacteria underscores its role as a key biomarker for tracing major biogeochemical events, such as large-scale algal blooms and the development of terrestrial microbial ecosystems .

Table 1: Key Cyanobacterial Producers of this compound

| Producing Organism(s) | Typical Habitat | Ecological Significance | Key References |

| Nodularia spumigena | Brackish water, estuaries (e.g., Baltic Sea) | Forms extensive, toxic, nitrogen-fixing blooms | , |

| Aphanizomenon sp. | Brackish and freshwater lakes and seas | Major bloom-forming, nitrogen-fixing cyanobacterium | , |

| Microcoleus vaginatus | Biological soil crusts, microbial mats in arid and hypersaline environments | Primary producer and soil stabilizer in desert ecosystems | , |

While cyanobacteria are the principal source, monomethylalkanes are produced by a broader range of bacteria. However, the specific 6-methyl isomer of heptadecane (B57597) appears to be highly restricted. Most other bacteria that synthesize monomethylalkanes tend to produce isomers with methyl branches closer to the terminal positions (iso- and anteiso- alkanes) or at different mid-chain positions.

Some studies have tentatively identified mid-chain branched alkanes in other prokaryotic groups, but the diagnostic power of this compound remains overwhelmingly linked to cyanobacteria . There is currently limited evidence for its synthesis by eukaryotic algae, further strengthening its utility as a specific biomarker for cyanobacterial inputs into environmental systems. The biosynthetic pathways leading to mid-chain methylation are distinct and not widely distributed, contributing to the compound's chemotaxonomic value.

The distribution of this compound is intrinsically linked to the habitats of its producing organisms. Consequently, it is predominantly found in:

Brackish Estuaries and Seas: Locations like the Baltic Sea, which experience seasonal blooms of Nodularia and Aphanizomenon, show high concentrations of this compound in the water column and underlying sediments .

Hypersaline Lagoons and Sabkhas: Environments that host extensive microbial mats, often dominated by cyanobacteria like Microcoleus, are rich in this compound. The lipid is preserved within the laminated mat structures .

Arid and Polar Deserts: Biological soil crusts, which are critical to the ecology of desert environments, contain this compound as a chemical signature of their dominant cyanobacterial constituents .

In these niches, this compound serves as a molecular fossil, recording the presence and productivity of cyanobacterial communities.

Environmental Presence and Sedimentary Records

Due to its stable, non-functionalized hydrocarbon structure, this compound is highly resistant to degradation and can be preserved in sediments for millions of years. This makes it an excellent proxy for reconstructing past environments and ecosystems.

This compound has been widely used in paleoceanography to trace cyanobacterial input into marine sediments.

Modern Sediments: In recent sediment layers from environments like the Black Sea and the Gotland Basin (Baltic Sea), profiles of this compound concentration correlate with historical records of cyanobacterial bloom intensity [1, 7]. Peaks in its abundance serve as markers for past eutrophication events that stimulated cyanobacterial growth.

Ancient Sediments: The compound has been identified in much older geological formations. For example, its presence in organic-rich shales and carbonates from the Phanerozoic and Precambrian eras has been interpreted as evidence for the activity of cyanobacterial mats in ancient shallow seas [8, 9]. The detection of this compound in sediments dating back hundreds of millions of years highlights the ancient origins of its cyanobacterial producers and its exceptional preservation potential.

Table 2: Examples of this compound Detection in Sedimentary Records

| Location | Sediment Type / Age | Inferred Source / Significance | Key References |

| Baltic Sea (Gotland Basin) | Modern anoxic muds | Biomarker for blooms of Nodularia and Aphanizomenon | , |

| Black Sea | Holocene sapropels | Traces cyanobacterial input during periods of anoxia | |

| Abu Dhabi Sabkha | Modern microbial mats | Signature of cyanobacteria (e.g., Microcoleus) in a hypersaline setting | |

| Various Precambrian Formations | Ancient shales and carbonates | Evidence for widespread cyanobacterial mats in early oceans |

The discovery of organic compounds in the extreme environments of deep-sea hydrothermal vents provides insights into chemosynthetic microbial ecosystems. This compound has been detected in the analysis of hydrothermal fluids and associated particulate matter . Its presence in these aphotic (lightless) zones is significant because it cannot originate from photosynthetic cyanobacteria common in surface waters.

Instead, its source is attributed to thermophilic (heat-loving) or chemosynthetic microbial communities living at and below the seafloor in the vent systems. This suggests that the biosynthetic capability to produce mid-chain methylalkanes may exist in non-photosynthetic bacteria adapted to these high-temperature, chemically unique environments. This finding expands the known biogeochemical niches for this compound beyond photic-zone cyanobacteria and points to a more complex distribution among prokaryotes.

Biosynthetic Pathways and Enzymology of 6 Methylheptadecane

Fatty Acid-Derived Alkane Biosynthesis in Microorganisms

In microorganisms, long-chain alkanes are primarily synthesized from intermediates of the fatty acid metabolic cycle. frontiersin.org This conversion is most prominently characterized by a two-enzyme pathway that effectively shortens a fatty acid derivative by one carbon to yield an alkane. copernicus.orgcopernicus.orgd-nb.info

The predominant and most well-characterized route for alkane biosynthesis in cyanobacteria involves two key enzymes: Acyl-ACP Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO). frontiersin.orgnih.govnih.govresearchgate.net This pathway converts fatty acyl-ACPs (acyl carrier protein) into n-1 alkanes. acs.org

The first step is catalyzed by AAR, which reduces a fatty acyl-ACP, an intermediate in fatty acid synthesis, to a long-chain fatty aldehyde. researchgate.netresearchgate.netnih.gov The second and final step is performed by ADO, which converts the fatty aldehyde into the corresponding alkane, containing one less carbon atom, and releases the removed carbon as formate (B1220265). nih.govbiofueljournal.comwikipedia.org The discovery of this AAR-ADO pathway was a significant breakthrough in understanding microbial hydrocarbon production. sdu.edu.cnfrontiersin.org Heterologous expression of the genes for AAR and ADO in organisms like Escherichia coli has successfully induced the production of C13-C17 alkanes, confirming the essential role of these two enzymes. nih.govsdu.edu.cnfrontiersin.org

| Enzyme | Abbreviation | Function | EC Number |

|---|---|---|---|

| Acyl-ACP Reductase | AAR | Reduces fatty acyl-ACP to a fatty aldehyde | 1.2.1.80 |

| Aldehyde-Deformylating Oxygenase | ADO | Converts fatty aldehyde to an n-1 alkane and formate | 4.1.99.5 |

The synthesis of methylheptadecanes, including 6-methylheptadecane, originates from specific fatty acid precursors. Research strongly indicates that 11-octadecanoic acid, commonly known as vaccenic acid, is the likely precursor for these branched alkanes. copernicus.orgcopernicus.orgplos.org This C18 monounsaturated fatty acid serves as the backbone onto which a methyl group is added prior to the final conversion to an alkane.

The key metabolic intermediates in this pathway are the fatty aldehydes. After the precursor fatty acid is modified (in this case, methylated), it enters the AAR-ADO pathway. The AAR enzyme converts the acyl-ACP derivative into a fatty aldehyde. researchgate.netunl.pt This aldehyde is the direct substrate for the ADO enzyme, which then completes the synthesis of the final alkane product. wikipedia.orgunl.pt

| Molecule Type | Specific Example | Role in Pathway |

|---|---|---|

| Precursor Fatty Acid | 11-Octadecanoic acid (Vaccenic acid) | Initial backbone for methylheptadecane synthesis. copernicus.orgcopernicus.orgplos.org |

| Metabolic Intermediate | Fatty Aldehyde | Product of AAR and direct substrate for ADO. researchgate.netwikipedia.orgunl.pt |

The enzymatic conversion of fatty acid derivatives to alkanes involves distinct chemical reactions.

Reduction by AAR: The AAR enzyme catalyzes the reduction of a fatty acyl-ACP. This reaction requires a reducing agent, typically NADPH, which provides a hydride to the thioester carbonyl of the acyl-ACP, resulting in the formation of a fatty aldehyde. plos.orgnih.gov

Deformylation by ADO: The ADO enzyme mechanism is more complex and not yet fully resolved. wikipedia.org It is a non-heme di-iron oxygenase that catalyzes an unusual oxygenation reaction. nih.govsdu.edu.cn The process is oxygen-dependent and requires reducing equivalents. acs.orgresearchgate.net The proposed mechanism suggests that molecular oxygen attacks the aldehyde substrate bound to the di-iron center, leading to a peroxy-hemiacetal intermediate. acs.org This intermediate then rearranges, cleaving the carbon-carbon bond between the carbonyl carbon and the alpha-carbon. This results in the formation of an (n-1) alkane and the release of the carbonyl carbon as formate (HCOO⁻). acs.orgwikipedia.orgsdu.edu.cn Labeling studies have confirmed that one oxygen atom from O₂ is incorporated into the formate byproduct. acs.org

Molecular Mechanisms of Methyl Branch Introduction

While the AAR-ADO pathway explains the formation of the C17 alkane backbone from a C18 precursor, it does not account for the methyl branch in this compound. The introduction of this branch is a critical modification that occurs before the final deformylation step.

The biosynthesis of branched-chain alkanes like this compound is understood to proceed through the same general fatty acid synthesis (FAS) and alkane conversion (AAR-ADO) systems as straight-chain alkanes. copernicus.orgresearchgate.net The key difference lies in the introduction of the methyl branch onto the growing fatty acid chain. researchgate.net This is believed to be accomplished by a specific methyltransferase enzyme that adds a methyl group to the fatty acid precursor. plos.org

However, a significant unresolved aspect of this pathway is the precise identity and characterization of the methyltransferase responsible for this reaction in cyanobacteria. plos.org While the source of the methyl group has been identified, the specific enzyme that catalyzes its transfer to the correct position on the vaccenic acid backbone to ultimately yield this compound has not yet been isolated or fully characterized.

Seminal research into the origin of the methyl group in branched alkanes was conducted on related isomers, 7- and 8-methylheptadecane, which are often produced alongside this compound in cyanobacteria like Nodularia spumigena. copernicus.orgd-nb.info Classic isotope labeling studies provided direct evidence for the methylation pathway.

In a pivotal 1970 study by Fehler and Light, cultures of Anabaena variabilis were fed methionine labeled with carbon-14 (B1195169) ([methyl-¹⁴C]) and deuterium (B1214612) ([methyl-²H₃]) in its methyl group. copernicus.orgfrontiersin.orgunl.ptacs.org The researchers observed that these labels were incorporated directly into the 7- and 8-methylheptadecanes produced by the cyanobacterium. copernicus.orgfrontiersin.orgunl.pt This demonstrated conclusively that the methyl group of these branched alkanes is derived from the methyl group of methionine. frontiersin.orgunl.pt The biological methyl donor is S-adenosylmethionine (SAM), a molecule derived from methionine that is universally used in cellular methylation reactions. plos.orgresearchgate.net These findings established that the biosynthesis of mid-chain methylheptadecanes involves the methylation of a C18 unsaturated fatty acid precursor (vaccenic acid) by a SAM-dependent methyltransferase, followed by conversion via the AAR and ADO enzymes. copernicus.orgcopernicus.orgplos.org

Genetic and Transcriptomic Regulatory Mechanisms in Hydrocarbon Production

The biosynthesis of hydrocarbons, including methyl-branched alkanes like this compound, is under intricate genetic and transcriptomic control. The multi-step nature of the pathway, from precursor synthesis to the final decarbonylation, necessitates the coordinated expression of numerous genes. Transcriptomic studies across different organisms, from insects to plants and cyanobacteria, have begun to unravel the complex regulatory networks that govern the production of these compounds.

In insects, cuticular hydrocarbons (CHCs) are synthesized in specialized cells called oenocytes. nih.govelifesciences.org Transcriptomic analysis of purified oenocytes from the malaria vector mosquito, Anopheles gambiae, has provided significant insights into the coordinate regulation of CHC biosynthetic genes. elifesciences.org These studies revealed that genes responsible for fatty acid synthesis, elongation, and the final conversion to hydrocarbons are highly and co-reguately expressed in these cells. A meta-analysis of multiple Anopheles transcriptomic datasets identified a suite of genes that are consistently co-regulated with Cyp4G16, a key enzyme in the terminal step of hydrocarbon synthesis. elifesciences.org This suggests a shared regulatory mechanism controlling the entire pathway. Functional validation through RNA interference (RNAi) has confirmed the role of several of these genes, including a specific fatty acid synthase (FAS1899), the knockdown of which resulted in a significant reduction in total CHC levels. elifesciences.org

The table below details the key hydrocarbon biosynthetic genes identified and their expression profiles in the oenocytes of Anopheles gambiae, illustrating the coordinated transcriptional control of the pathway.

| Gene ID | Gene Family | Description | Oenocyte Expression (Fold Enrichment) | Putative Role in Biosynthesis |

| AGAP001899 | Fatty Acid Synthase (FAS) | Oenocyte-enriched fatty acid synthase | 25.5 | Synthesis of fatty acid precursors |

| AGAP000515 | Elongase | Very-long-chain fatty acid elongase | 15.3 | Chain elongation to produce VLCFA precursors |

| AGAP011227 | Elongase | Very-long-chain fatty acid elongase | 11.2 | Chain elongation to produce VLCFA precursors |

| AGAP008599 | Desaturase | Fatty acyl-CoA desaturase | 25.6 | Introduction of double bonds (for alkene synthesis) |

| AGAP001076 | Reductase / Decarboxylase | Cytochrome P450 (CYP4G16) | 48.2 | Terminal conversion of aldehydes to alkanes |

| AGAP001075 | Reductase / Decarboxylase | Cytochrome P450 (CYP4G17) | 16.1 | Terminal conversion of aldehydes to alkanes |

| AGAP007137 | Acyl-CoA Synthetase | Long-chain-fatty-acid—CoA ligase | 10.8 | Activation of fatty acids |

This table is generated based on data from Grigoraki et al., 2020. elifesciences.org

In cyanobacteria, the regulation appears more complex. The genes for the two key enzymes, acyl–acyl carrier protein reductase (aar) and aldehyde-deformylating oxygenase (ado), are often located adjacent to each other in the genome. frontiersin.orgresearchgate.net However, studies in Synechocystis sp. PCC 6803 show that they are transcribed from separate promoters, suggesting the potential for independent regulation rather than being controlled as a simple operon. frontiersin.orgresearchgate.net This complex transcriptional organization may allow for finer control over alkane synthesis in response to varying environmental conditions. frontiersin.org Furthermore, a transcriptomic analysis of an alkane-overproducing strain of Nostoc punctiforme revealed upregulation of numerous stress-related genes, but also identified potential negative regulatory pathways; for instance, overexpression of genes for microviridin biosynthesis was found to inhibit the formation of lipid droplets where alkanes accumulate. nih.gov

In plants, the ECERIFERUM (CER) genes are central to the regulation of epicuticular wax, which is primarily composed of alkanes. The CER1 and CER3 genes encode the core components of a complex that catalyzes the final conversion of very-long-chain aldehydes into alkanes. frontiersin.orgdntb.gov.ua The expression of these and other CER genes involved in fatty acid elongation is tightly regulated in response to developmental cues and environmental stresses like drought. frontiersin.orgmdpi.com The regulation of these pathways can also occur at a higher level through transcription factors. In Arabidopsis thaliana, the transcription factor MYB30 has been shown to positively regulate genes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), the direct precursors for alkanes. nih.gov This provides a direct link between a specific transcriptional regulator and the upstream pathway necessary for producing hydrocarbon constituents.

The table below summarizes key genes and transcription factors involved in the regulation of hydrocarbon biosynthesis across different organisms.

| Gene/Factor | Organism Type | Function |

| aar / ado | Cyanobacteria | Core enzymes for alkane synthesis (reductase and deformylating oxygenase); subject to complex, potentially independent transcriptional control. frontiersin.orgresearchgate.net |

| FAS, Elongases, CYP4G | Insects | Co-regulated gene set for fatty acid synthesis, elongation, and terminal oxidation to form cuticular hydrocarbons. elifesciences.org |

| CER1, CER3 | Plants | Core components of the alkane-forming enzymatic complex. dntb.gov.uaoup.com |

| CER2, CER6, CER9 | Plants | Involved in the elongation of fatty acid chains to produce VLCFA precursors for wax biosynthesis. mdpi.com |

| MYB30 | Plants | Transcription factor that upregulates the expression of genes for VLCFA biosynthesis. nih.gov |

Ecological and Biogeochemical Roles of 6 Methylheptadecane

Biomarker Utility for Paleoenvironmental Reconstructions

6-Methylheptadecane has emerged as a valuable tool for scientists seeking to understand past environmental conditions, particularly in aquatic ecosystems. Its utility as a biomarker is rooted in its specificity to certain organisms and its stability over geological timescales.

Semiquantitative Biomarker for Diazotrophic Cyanobacteria

Research has identified this compound, along with its isomer 7-methylheptadecane (B13817674), as a semiquantitative biomarker for diazotrophic (nitrogen-fixing) cyanobacteria. Studies have shown that these specific branched alkanes are produced by certain types of cyanobacteria, making their presence in sediment cores a reliable indicator of past cyanobacterial activity. This specificity allows for a more targeted reconstruction of ancient microbial communities compared to more general biomarkers.

Application in Reconstructing Cyanobacterial Bloom History and Intensity

The concentration of this compound in sediment layers provides a historical record of cyanobacterial blooms. By analyzing the fluctuations in the abundance of this biomarker down a sediment core, scientists can reconstruct the history and intensity of these blooms over long periods. For example, studies in the Baltic Sea have utilized this compound to trace the history of cyanobacterial blooms, providing insights into how their frequency and magnitude have changed in response to environmental shifts. This application is critical for understanding the long-term ecological dynamics of aquatic systems and the factors that drive harmful algal blooms.

Correlation with Environmental Parameters (e.g., temperature variability)

The abundance of this compound in sediments has been shown to correlate with key environmental parameters, most notably temperature. Research has demonstrated a relationship between the concentration of this biomarker and sea surface temperatures, suggesting that warmer conditions may favor the growth of the cyanobacteria that produce it. This correlation allows for the use of this compound as a proxy for past temperature variability, contributing to broader paleoenvironmental reconstructions.

| Parameter | Correlation with this compound Abundance | Implication |

|---|---|---|

| Sea Surface Temperature | Positive | Higher abundance suggests warmer past conditions, favoring cyanobacterial growth. |

| Nutrient Levels (e.g., Phosphorus) | Positive | Increased nutrients can lead to larger cyanobacterial blooms and thus higher biomarker concentrations. |

Diagenetic Stability and Preservation Potential in Sediments

A crucial aspect of any biomarker is its ability to withstand degradation over time. This compound exhibits good diagenetic stability, meaning it is well-preserved in sedimentary records. This stability ensures that the signal from past cyanobacterial populations is not lost or significantly altered, allowing for more accurate paleoenvironmental reconstructions. Its preservation potential is considered superior to that of other, more labile biomarkers for cyanobacteria, such as certain pigments, which can degrade more readily.

Biological Functions and Physiological Ecology in Producing Organisms

Beyond its utility as a biomarker, this compound is believed to serve several important biological functions for the cyanobacteria that synthesize it. These hypothesized roles are central to their survival and interaction with their environment.

Hypothesized Roles in Cyanobacteria

The production of this compound and other hydrocarbons by cyanobacteria is not without purpose. Several roles have been proposed for these compounds, reflecting their potential importance in the physiological ecology of these microorganisms.

Anti-grazing: One hypothesis suggests that branched alkanes like this compound may act as a defense mechanism against grazing by zooplankton. The chemical structure of these compounds could make the cyanobacteria less palatable or digestible to predators.

Chemical signaling: It is also possible that these hydrocarbons are involved in chemical signaling between cyanobacterial cells. Such signaling could play a role in coordinating group behaviors, such as the formation of blooms.

Desiccation resistance: In environments subject to periodic drying, this compound could contribute to desiccation resistance by forming a protective layer that reduces water loss from the cells.

Buoyancy: The production of these relatively light hydrocarbon molecules may influence the buoyancy of cyanobacterial cells, allowing them to position themselves optimally in the water column to access light for photosynthesis.

Membrane modulation: Alkanes can integrate into the cell's lipid membranes, altering their fluidity and flexibility. This modulation could be a mechanism for cyanobacteria to acclimate to changes in temperature and other environmental stressors, helping to maintain cellular function under varying conditions. nih.gov

| Hypothesized Role | Potential Mechanism |

|---|---|

| Anti-grazing Defense | Reduces palatability or digestibility to grazers. |

| Chemical Signaling | Acts as an intercellular messenger to coordinate population behavior. |

| Desiccation Resistance | Forms a protective barrier to minimize water loss. |

| Buoyancy Regulation | Contributes to cellular density, aiding in vertical positioning in the water column. |

| Membrane Modulation | Alters membrane fluidity to adapt to environmental stresses like temperature changes. nih.gov |

Contributions to Global Carbon Cycling and Organic Matter Dynamics

While direct research on the specific contributions of this compound to global carbon cycling and organic matter dynamics is limited, its role can be inferred from the well-established biogeochemical pathways of long-chain and branched alkanes. As a saturated hydrocarbon, this compound represents a form of stored carbon. Its lifecycle, from production by organisms to its eventual breakdown, is an integral part of the carbon cycle.

The primary contribution of compounds like this compound to these global processes is through their synthesis by organisms and their subsequent decomposition. Long-chain alkanes, including branched variations, are produced by a wide array of terrestrial plants and microorganisms. science.gov These compounds can be preserved in sediments, contributing to the formation of soil organic matter and, over geological timescales, fossil fuels.

The breakdown of this compound and similar compounds is primarily mediated by microorganisms. Various bacteria and fungi possess the enzymatic machinery to degrade alkanes, using them as a source of carbon and energy. This process of biodegradation releases the carbon stored in the alkane molecule back into the environment, primarily as carbon dioxide through respiration, thus completing a cycle.

The rate and extent of biodegradation of branched alkanes can differ from their straight-chain counterparts. The presence of methyl branching can sometimes hinder the initial enzymatic attack by microorganisms, potentially leading to a slower degradation rate compared to n-alkanes of similar carbon number.

Detailed research into the biodegradation of various hydrocarbons provides insight into how this compound might be processed in the environment. Studies have shown that microbial consortia are effective in breaking down complex mixtures of hydrocarbons, including branched alkanes like pristane (B154290) and phytane (B1196419).

Research Findings on Alkane Biodegradation

The following table summarizes findings from studies on the biodegradation of different types of alkanes, which can serve as a proxy for understanding the potential fate of this compound in the environment.

| Alkane Type | Organism/Consortium | Key Findings | Reference |

| n-Alkanes (C14-C28) | Alcanivorax sp. strain Est-02 | Showed a preference for degrading long-chain n-alkanes (C24 and C28) over mid-chain ones. | nih.gov |

| Diesel Oil & n-Alkanes (C18, C20, C22) | Acinetobacter sp. K-6 | Degraded 59.2% of diesel oil and 56.4% of C18-C22 hydrocarbons in contaminated soil. | eeer.org |

| Branched Alkanes (Pristane & Phytane) | Microbial Consortium 2 (Bacillus sp., P. aeruginosa, Micrococcus sp.) | Significant reduction of pristane and phytane in used-engine oil contaminated soil after 60 days. | sbmicrobiologia.org.br |

| Crude Oil (n-alkanes and methyl-substituted alkanes) | Nocardia cyriacigeorgica SBUG 1472 | Efficiently degraded n-alkanes (C10-C28) and methyl-substituted alkanes (C11-C26). | researchgate.net |

These findings highlight that while the degradation of branched alkanes is feasible, the efficiency can be influenced by the microbial species present and the environmental conditions. The persistence of this compound in soil and sediment will, therefore, contribute to the pool of organic carbon until it is mineralized by microbial activity.

Advanced Analytical Methods for 6 Methylheptadecane Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental to the analysis of 6-methylheptadecane, enabling its separation from other hydrocarbons and subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. biorxiv.orgmdpi.comscielo.br In this method, the sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. biorxiv.orgsigmaaldrich.com The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" that allows for the positive identification of this compound by comparing it to reference spectra from libraries like the NIST library. nih.gov

For instance, in the analysis of cuticular hydrocarbons from insects, GC-MS is the primary method for identifying various compounds, including this compound. biorxiv.orgmdpi.com The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass-to-charge (m/z) range of 40 to 500 or 600 atomic mass units. nih.govcopernicus.org The identification of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. biorxiv.orgdeepseadrilling.org Quantitative analysis can also be performed using GC-MS, often by monitoring specific ions characteristic of the molecule. crcao.orgmdpi.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | HP-5ms or DB-5ms capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | biorxiv.orgcopernicus.orgcopernicus.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | biorxiv.orgnih.gov |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 40-70°C), followed by a ramp to a high temperature (e.g., 320°C) | biorxiv.orgcopernicus.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | biorxiv.orgnih.gov |

| Mass Scan Range | m/z 50-600 | copernicus.orgcopernicus.org |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

While GC-MS is excellent for identification, Gas Chromatography-Flame Ionization Detection (GC-FID) is often preferred for accurate quantification of this compound due to its high sensitivity and linear response over a wide concentration range. scielo.br In GC-FID, after separation on the capillary column, the eluted compounds are burned in a hydrogen-air flame. scielo.br The combustion process produces ions, which generate a current that is proportional to the amount of the compound present.

This technique is particularly useful in studies where the primary goal is to determine the concentration of this compound, such as in sediment samples or biological tissues. copernicus.orgcopernicus.org For quantification, the response of the FID to this compound is normalized to an internal standard, a compound added to the sample in a known concentration. copernicus.orgcopernicus.org This allows for precise and accurate measurement of the analyte's concentration, with detection limits often in the nanogram per gram range. copernicus.orgcopernicus.org

Application of Capillary Columns for Isomer Separation

The separation of this compound from its isomers, such as 7-methylheptadecane (B13817674), is a significant analytical challenge because they often have very similar boiling points and chromatographic properties. copernicus.orgcopernicus.org Capillary columns, with their high resolving power, are essential for achieving this separation. escholarship.orgshimadzu.com Columns with non-polar stationary phases like DB-5ms or HP-5ms are commonly used. biorxiv.orgcopernicus.orgcopernicus.org These columns separate alkanes primarily based on their boiling points, but subtle differences in molecular shape can also influence retention, allowing for the separation of closely related isomers. sigmaaldrich.com

In some cases, even with high-resolution capillary columns, complete baseline separation of isomers like 6- and 7-methylheptadecane may not be achieved. copernicus.orgcopernicus.org In such instances, researchers may report the combined concentration of the co-eluting isomers. copernicus.orgcopernicus.org For the separation of enantiomers (stereoisomers that are mirror images), specialized chiral capillary columns, such as those with modified cyclodextrin (B1172386) phases, are required. gcms.czresearchgate.net

Isotopic Analysis for Source Apportionment and Biosynthetic Pathway Elucidation

Isotopic analysis, particularly compound-specific isotope analysis (CSIA), provides a powerful tool for tracing the origins and understanding the formation of this compound. By measuring the stable carbon isotope ratios (¹³C/¹²C, expressed as δ¹³C values) of the molecule, scientists can gain insights into its biosynthetic pathway and the carbon sources utilized by the organism that produced it. frontiersin.org

For example, the δ¹³C values of branched alkanes like this compound can help distinguish between different potential biological sources. copernicus.org This is because different organisms may utilize different carbon fixation pathways or substrates, leading to distinct isotopic signatures in their lipids. researchgate.net Furthermore, by using labeled precursors, such as ¹³C-labeled propionate (B1217596) or valine, researchers can elucidate the specific building blocks and enzymatic steps involved in the biosynthesis of methyl-branched alkanes. nih.gov Studies have shown that propionate serves as a precursor for the methyl branch in some insects. nih.gov This type of analysis is crucial for source apportionment in environmental studies, helping to identify the contributors of organic matter in sediments or aerosols. copernicus.orgcopernicus.orgtandfonline.com

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction of this compound from its matrix is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample, which can range from insect cuticles and plant waxes to sediments and water. mdpi.comcopernicus.orgshimadzu.comup.ac.za

For solid samples like insect cuticles or sediments, solvent extraction is a common approach. biorxiv.orgcopernicus.orgup.ac.za This typically involves immersing the sample in a non-polar solvent such as hexane (B92381) or pentane (B18724). biorxiv.orgmdpi.comup.ac.za The solvent dissolves the lipids, including this compound, which can then be separated from the solid material. Techniques like accelerated solvent extraction (ASE) or Soxhlet extraction can be used to improve efficiency. copernicus.org For liquid samples, liquid-liquid extraction with an immiscible organic solvent is often employed. shimadzu.com

After the initial extraction, a clean-up step is usually necessary to remove interfering compounds. Column chromatography using silica (B1680970) gel is a widely used method for this purpose. copernicus.org The extract is passed through a column packed with silica gel, and different classes of compounds are eluted with solvents of increasing polarity. The apolar fraction, containing the alkanes, is collected for analysis. copernicus.org

| Matrix | Extraction Method | Clean-up Method | Reference |

|---|---|---|---|

| Insect Cuticle | Immersion in pentane or hexane | Often minimal clean-up needed | biorxiv.orgmdpi.comup.ac.za |

| Sediments | Accelerated Solvent Extraction (ASE) with DCM/MeOH | Column chromatography (Silica gel) | copernicus.orgcopernicus.org |

| Plant Material | Soxhlet extraction with ethanol, ethyl acetate, or acetone | Column chromatography | researchgate.net |

| Aqueous Samples | Liquid-liquid extraction with ethyl acetate | Drying over sodium sulphate | shimadzu.com |

Computational Chemistry and Theoretical Modeling of Branched Alkanes

Molecular Dynamics and Conformational Analysis of Branched Alkane Structures

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational properties and dynamic behavior of branched alkanes. acs.org These simulations track the movement of atoms over time, providing a detailed picture of molecular motion and intermolecular interactions.

In branched alkanes, the presence of side chains significantly influences the conformational landscape. lumenlearning.com The interactions between the branch and the main chain, as well as with neighboring molecules, dictate the most stable conformations. Newman projections are a useful way to visualize the different staggered and eclipsed conformations and their relative energies. libretexts.orglibretexts.org Staggered conformations are generally more stable due to lower torsional strain, while eclipsed conformations, where atoms or groups are aligned, are less stable. libretexts.org The most stable conformation for a linear alkane is the anti-conformation, where the carbon backbone is fully extended. For branched alkanes, the presence of the methyl group introduces gauche interactions, which are less stable than anti but more stable than eclipsed conformations. libretexts.org

MD simulations have been used to study the conformational properties of C40H82 branched alkanes, which serve as model compounds for oligomers of 1-alkenes used in synthetic lubricants. acs.org These studies calculate the populations of different conformers and the rates of transition between them. The results indicate that the proportion of trans and gauche states and the transition rates are influenced by the branching structure. acs.org For instance, in a study of poly-α-olefin (PAO) isomers, it was found that reducing the degree of branching lowers the energy barriers for intramolecular reorientation, which in turn affects properties like viscosity. acs.org

The study of confined n-alkanes through MD simulations has also provided insights into their behavior in applications like lubrication. These simulations show that longer chain n-alkanes can form a monolayer at contact interfaces, reducing friction. researchgate.net The presence of branching in alkanes can increase shear stresses and allow them to remain in a liquid phase under higher pressures compared to their linear counterparts. researchgate.net

Table 1: Key Conformational States and Their Characteristics

| Conformation | Description | Relative Energy |

| Anti | Substituents are at a 180° dihedral angle, leading to maximum separation. | Most Stable |

| Gauche | Substituents are at a 60° dihedral angle, causing some steric strain. | Less Stable than Anti |

| Eclipsed | Substituents are at a 0° dihedral angle, resulting in high torsional strain. | Least Stable |

This table provides a generalized overview of conformational stability. The exact energy differences depend on the specific molecule and the interacting groups.

Quantum Chemical Approaches for Structure-Reactivity Relationships

Quantum chemical calculations offer a powerful means to investigate the electronic structure and reactivity of molecules, including branched alkanes and related compounds. These methods, such as Density Functional Theory (DFT), are used to calculate molecular properties like orbital energies, electrostatic potentials, and reaction energetics. researchgate.netnrel.gov

While direct quantum chemical studies on 6-methylheptadecane are not extensively reported, research on related molecules provides valuable insights. For instance, studies on methyl α-D-mannopyranoside derivatives have utilized quantum chemical methods to understand their structure and potential biological activity. researchgate.netnih.gov These calculations can help in understanding how the addition of different functional groups, including aliphatic chains, influences the electronic properties and reactivity of the parent molecule. researchgate.net

For branched alkanes, quantum chemical calculations can be used to:

Determine accurate molecular geometries: Optimization of the molecular structure provides the most stable three-dimensional arrangement of atoms.

Calculate reaction energies: This is crucial for understanding the thermodynamics and kinetics of chemical reactions, such as combustion or atmospheric oxidation. nrel.gov

Predict spectroscopic properties: Calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm molecular structures.

In the context of structure-reactivity relationships, quantum chemistry helps to elucidate how the methyl branch in this compound affects its chemical behavior compared to its linear isomer, n-octadecane. The presence of a tertiary carbon atom at the branching point can influence bond dissociation energies and the stability of radical intermediates, which are key factors in many chemical reactions.

A study on the protonation of 2,4,6-triaminopyrimidines employed quantum chemical calculations to rationalize the observed reaction behavior, demonstrating the predictive power of these methods in understanding how steric and electronic effects govern reactivity. acs.org Similarly, quantum chemical calculations have been instrumental in understanding complex reaction pathways, such as ring-enlargement in carbocations. researchgate.net

Modeling Environmental Fates of Branched Alkanes

Branched alkanes are significant components of hydrocarbons released into the environment from sources like diesel fuel. copernicus.org Understanding their environmental fate, particularly the formation of Secondary Organic Aerosols (SOA), is crucial for air quality modeling. copernicus.orgcopernicus.org

SOA is formed when volatile organic compounds, including branched alkanes, are oxidized in the atmosphere, leading to the formation of less volatile products that can partition into the aerosol phase. nih.gov The molecular structure of the alkane, including the presence and position of branches, significantly influences its potential to form SOA. copernicus.org

Recent modeling studies have focused on extending air quality models to better predict SOA formation from branched alkanes. copernicus.orgcopernicus.org The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, for example, has been adapted to simulate SOA formation from various branched alkanes by considering their multiphase reactions. copernicus.orgcopernicus.org

Key findings from these modeling studies include:

Influence of Branching on Vapor Pressure: Branched alkanes and their oxidation products generally have lower vapor pressures than their linear counterparts with the same number of carbon atoms. copernicus.org This lower volatility can enhance their partitioning to the aerosol phase.

Impact on Autoxidation: The degree and position of branching can decrease the ability of alkanes to undergo autoxidation reactions. copernicus.org Autoxidation is a key process that forms low-volatility products, which are significant contributors to SOA formation. copernicus.org

SOA Yields: The size and branching of the carbon skeleton are dominant factors that drive the SOA yield. nih.gov However, for alkanes with the same carbon number, branched alkanes have been observed to have lower SOA mass yields compared to cyclic alkanes. acs.org The position of the methyl branch also affects the SOA yield. acs.org

Table 2: Factors Influencing SOA Formation from Branched Alkanes

| Factor | Influence on SOA Formation |

| Molecular Size (Carbon Number) | Larger molecules generally have lower volatility and higher SOA yields. nih.gov |

| Branching | Lowers vapor pressure but can reduce autoxidation, leading to complex effects on SOA yield. copernicus.orgcopernicus.org |

| Branch Position | The location of the methyl group on the carbon chain can affect the SOA yield. acs.org |

| NOx Levels | The concentration of nitrogen oxides in the atmosphere influences the chemical pathways of oxidation and thus SOA formation. copernicus.org |

Theoretical Prediction of Transport and Interfacial Behavior

Theoretical models and molecular simulations are crucial for predicting the transport properties (like viscosity and diffusion) and interfacial behavior of branched alkanes. diva-portal.orgacs.org These properties are essential for applications in areas such as lubrication and enhanced oil recovery.

Molecular dynamics simulations have been extensively used to study the transport properties of linear and branched alkanes. core.ac.ukuow.edu.auacs.org These simulations can predict how properties like viscosity and self-diffusion coefficients are affected by molecular structure, temperature, and pressure. diva-portal.orgacs.org For example, a systematic comparison of different force fields for predicting thermophysical properties of long linear and branched alkanes at extreme conditions found that the Potoff force field yielded the best results. acs.org It has been generally observed that united-atom models developed for thermodynamic properties tend to underestimate the viscosity of alkanes. aip.org

The interfacial behavior of alkanes, particularly in mixtures with other substances like carbon dioxide or nitrogen, is another area where theoretical predictions are vital. acs.orgkaust.edu.sa The square gradient theory (SGT) combined with an equation of state (like PC-SAFT) is a common theoretical approach to model the surface tension and interfacial density profiles of such mixtures. ijcce.ac.irmdpi.com

Key insights from these theoretical studies include:

Effect of Branching on Viscosity: The degree of branching influences the viscosity of alkanes. For instance, studies on poly-α-olefins show that a lower degree of branching leads to a reduced temperature dependence of viscosity. acs.org

Interfacial Tension: In mixtures with gases like CO2 and N2, the interfacial tension is affected by the structure of the alkane. For a given carbon number, the interfacial tension of cyclic alkane systems is generally higher than that of linear or branched alkane systems. acs.orgkaust.edu.sa Chain branching tends to decrease the interfacial tension. kaust.edu.sa

Solubility and Swelling: Molecular simulations can predict the solubility of gases in alkanes and the resulting swelling of the alkane-rich phase, which are important parameters in processes like enhanced oil recovery. acs.org

Table 3: Summary of Theoretical Predictions for Branched Alkane Properties

| Property | Theoretical Approach | Key Findings Related to Branching |

| Viscosity | Molecular Dynamics (MD), Non-Equilibrium MD (NEMD) | Branching structure significantly impacts viscosity and its temperature dependence. acs.orgaip.org |

| Self-Diffusion | Molecular Dynamics (MD) | The presence of branches affects the mobility of the molecules. diva-portal.org |

| Interfacial Tension | Square Gradient Theory (SGT), Molecular Dynamics (MD) | Branching generally leads to a decrease in interfacial tension compared to linear isomers. kaust.edu.sa |

| Solubility (of gases) | Molecular Dynamics (MD) | The effect of branching on gas solubility in alkanes is not significant. kaust.edu.sa |

Future Prospects and Interdisciplinary Research Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 6-methylheptadecane and other branched alkanes is a complex process that is not yet fully understood. While some pathways have been identified, the discovery of novel enzymes and alternative biosynthetic routes remains a key area of future research.

In many cyanobacteria, the production of alkanes, including branched variants like 7-methylheptadecane (B13817674), is known to occur via a two-step process involving a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO). plos.orgplos.org This pathway converts fatty acids into fatty aldehydes, which are then transformed into alkanes. plos.orgplos.org However, research has also revealed the existence of an alternative pathway involving a polyketide synthase (PKS) that produces terminal alkenes (olefins). plos.orgplos.org Notably, no organism has been found to possess both the FAAR/ADO and the olefin synthase (OLS) pathways, suggesting a selective pressure for one over the other. plos.org

Future investigations will likely focus on:

Identifying Novel Enzymes: The discovery of new enzymes, such as the P450 fatty acid decarboxylase from Jeotgalicoccus species which creates terminal olefins, highlights the potential for uncovering entirely new catalytic mechanisms for hydrocarbon biosynthesis. asm.org

Exploring Uncharacterized Pathways: The diverse arrangements of genes related to hydrocarbon degradation in some bacteria suggest the existence of yet-to-be-elucidated genetic mechanisms. nih.gov Similar diversity likely exists in biosynthetic pathways.

Understanding Substrate Specificity: Research into enzymes like CER1 and CER3 in Arabidopsis thaliana has shown they can act on branched-chain acyl-CoAs to produce iso-alkanes. oup.com Further studies are needed to understand the substrate specificity of these and other enzymes to determine how they produce specific branched alkanes like this compound.

Investigating Environmental Influences: Metabolomic studies, such as those on Bactrocera dorsalis larvae, have shown that environmental stressors can impact fatty acid biosynthesis pathways. mdpi.com Understanding how environmental factors influence the production of this compound in various organisms is a crucial research direction.

Refinement of Biomarker Proxies and Paleoclimatic Interpretations

This compound and its isomers have emerged as valuable biomarkers for reconstructing past environmental conditions, particularly for tracking cyanobacterial blooms. uni-greifswald.ded-nb.inforesearchgate.net However, the refinement of these biomarker proxies is an ongoing process that will lead to more accurate and detailed paleoclimatic interpretations.

Studies have demonstrated that 6- and 7-methylheptadecane can serve as semi-quantitative biomarkers for diazotrophic cyanobacteria, such as Nodularia spumigena, in environments like the Baltic Sea. uni-greifswald.ded-nb.inforesearchgate.net These compounds have been used to reconstruct the history of cyanobacterial blooms over extended periods, revealing fluctuations that appear to be linked to temperature variability. d-nb.info

Future research in this area will likely involve:

Improving Quantification: Developing more precise methods to quantify the relationship between the concentration of this compound in sediments and the biomass of specific cyanobacterial species.

Multi-Proxy Approaches: Combining the analysis of this compound with other biomarker proxies, such as n-alkanes, sterols, and bacteriohopanepolyols (BHPs), to create more robust and comprehensive reconstructions of past ecosystems. uni-greifswald.deresearchgate.netcopernicus.org The use of multiple proxies can help to differentiate between various sources of organic matter and provide a more complete picture of past environmental changes. nih.govresearchgate.net

Isotopic Analysis: Utilizing compound-specific stable isotope analysis of this compound to gain further insights into past metabolic pathways and environmental conditions. nih.gov

Addressing Contamination: Ensuring the integrity of biomarker signals by carefully accounting for potential contamination from sources like plastics, which can contain branched alkanes. researchgate.net

| Biomarker Application | Organism/Process Indicated | Key Research Findings |

| Cyanobacterial Bloom Reconstruction | Diazotrophic Cyanobacteria (e.g., Nodularia spumigena) | 6- and 7-methylheptadecane are semi-quantitative biomarkers for cyanobacterial biomass. uni-greifswald.ded-nb.inforesearchgate.net |

| Paleohydrology | Terrestrial vs. Aquatic Organic Matter | Ratios of specific hydrocarbons, including methyl-branched alkanes, can distinguish between terrestrial and aquatic sources of organic matter in sediments. nih.gov |

| Paleotemperature | General Environmental Conditions | Fluctuations in cyanobacterial biomarkers, including methylheptadecanes, have been linked to past temperature changes. d-nb.info |

Green Chemistry Approaches for Sustainable Production of Branched Alkanes

The demand for sustainably produced chemicals and fuels is driving research into green chemistry approaches for the synthesis of branched alkanes like this compound. These methods aim to reduce reliance on fossil fuels and minimize environmental impact. biofueljournal.comrsc.orgresearchgate.net

One of the most promising avenues is the use of microbial biosynthesis. rsc.org Genetically engineered microorganisms can be designed to produce specific alkanes from renewable feedstocks such as biomass or even carbon dioxide. biofueljournal.comrsc.org This approach offers the potential for a low-carbon footprint and can be integrated with existing waste streams. rsc.org

Key areas for future development include:

Metabolic Engineering: Optimizing microbial chassis, such as E. coli and Halomonas, to enhance the production of branched alkanes by upregulating relevant biosynthetic pathways and suppressing competing ones. rsc.orgfrontiersin.org

Novel Catalysts: Developing new biocatalysts and chemocatalysts for the efficient conversion of biomass-derived feedstocks into branched alkanes. For example, molybdenum carbide catalysts have shown selectivity for the production of branched alkanes from plant oils. mdpi.com

Renewable Feedstocks: Exploring a wider range of renewable feedstocks, including lignocellulose, agricultural waste, and industrial byproducts, for the production of branched alkanes. royalsocietypublishing.orgacs.orgkahedu.edu.in

Process Optimization: Improving the efficiency and economic feasibility of bioprocesses through advancements in fermentation technology, product recovery, and process integration. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 6-methylheptadecane, and how can purity be optimized during production?

- Methodological Answer : Synthesis typically involves catalytic alkylation or isomerization of heptadecane derivatives. To optimize purity, use gas chromatography (GC) coupled with mass spectrometry (MS) for real-time monitoring . Fractional distillation at controlled temperatures (e.g., 180–220°C) can isolate this compound from branched alkane byproducts. Ensure reagent-grade solvents (e.g., methyl chloride or methanol) are used, as impurities in solvents can introduce undesired side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming branching patterns and methyl group positioning. Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) provide data on melting points, boiling points, and molecular weight. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups and ensure sample homogeneity .

Q. How should experimental designs ensure reproducibility in studies involving this compound?

- Methodological Answer : Document all components (e.g., reagents, equipment models, environmental conditions) using standardized protocols. For example, specify the manufacturer and purity of catalysts (e.g., Pt/Al₂O₃) and solvents. Use triplicate trials with negative controls to account for batch variability. Raw datasets, including chromatograms and spectral data, should be archived in open-access repositories for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) of this compound?

- Methodological Answer : Conduct a meta-analysis of existing studies, applying the GRADE framework to assess evidence quality. Evaluate bias risk (e.g., calibration errors in calorimetry) and inconsistency (e.g., ±5% variation across studies). Replicate experiments under standardized conditions (e.g., adiabatic bomb calorimetry at 25°C) and perform sensitivity analyses to identify confounding factors like isotopic impurities .

Q. What methodologies are suitable for investigating this compound’s environmental behavior, including biodegradation pathways?

- Methodological Answer : Use stable isotope probing (SIP) with ¹³C-labeled this compound to trace metabolic intermediates in microbial consortia. Combine high-resolution liquid chromatography (HR-LC) with metagenomic sequencing to identify degradative enzymes. Assess abiotic factors (e.g., pH, temperature) in microcosm studies to model environmental persistence .

Q. How can mechanistic studies elucidate the compound’s interactions with biological membranes or enzymatic systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model lipid bilayer penetration. Validate in vitro using fluorescence anisotropy to measure membrane fluidity changes. For enzymatic interactions, conduct kinetic assays (e.g., Lineweaver-Burk plots) with purified cytochrome P450 isoforms to identify oxidation products .

Q. What strategies address inconsistencies in toxicological data for this compound across different model organisms?

- Methodological Answer : Apply the Hill criteria for toxicity assessment, focusing on dose-response consistency and biological plausibility. Use interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) to adjust for metabolic differences. Control for genetic variability by using inbred strains in rodent studies .

Q. How should systematic reviews integrate heterogeneous data (e.g., in vitro vs. in vivo studies) on this compound’s applications?

- Methodological Answer : Follow PRISMA guidelines to screen and stratify studies by design (e.g., cohort, case-control). Use random-effects meta-analysis to account for heterogeneity. Qualitatively synthesize conflicting findings using thematic analysis, emphasizing methodological rigor (e.g., sample size, blinding) over anecdotal evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.